molecular formula C20H17FN2O3 B1662435 シンタ66

シンタ66

カタログ番号: B1662435
分子量: 352.4 g/mol
InChIキー: GFEIWXNLDKUWIK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synta66は、ストア作動性カルシウム流入チャネルの阻害剤として知られる化学化合物であり、カルシウム放出活性化カルシウムチャネルの細孔を形成するOraiタンパク質を特異的に標的としています。

科学的研究の応用

Therapeutic Applications

1. Cancer Research

  • Inhibition of Glioblastoma Cell Migration: Synta66 has been evaluated for its role in glioblastoma treatment. Studies demonstrated that while Synta66 effectively blocked SOCE in GBM cell lines (A172, LN-18, U-87 MG), it did not reduce cell viability but slightly increased cell migration . This suggests that while it may inhibit certain cellular functions, its effects on migration could complicate therapeutic strategies.
  • Comparative Efficacy with Other Inhibitors: In comparative studies, Synta66 was found to have similar efficacy to other SOCE inhibitors like YM58483 (BTP2) in reducing breast cancer cell migration . This positions Synta66 as a valuable tool in understanding calcium signaling in cancer progression.

2. Autoimmune Diseases

  • Anti-Inflammatory Effects: Research indicates that Synta66 exhibits anti-inflammatory properties comparable to corticosteroids in chronic obstructive pulmonary disease (COPD) models. It effectively reduced inflammatory responses in CD8 T cells, suggesting potential applications in treating autoimmune conditions .

Table 1: Summary of Key Studies Involving Synta66

Study ReferenceCell TypeIC50 (μM)Main Findings
GBM Cells4Blocked SOCE without affecting viability; increased migration slightly.
Breast Cancer Cells1-3Reduced migration; effective compared to other SOCE inhibitors.
COPD CD8 T Cells25Comparable anti-inflammatory effects to corticosteroids.

Structural Insights

Recent structural studies utilizing molecular dynamics simulations have provided insights into the binding characteristics of Synta66. The compound's binding site was identified near the transmembrane helices TM1 and TM3 of Orai1, which are critical for its inhibitory action . This structural understanding aids in the design of more potent analogs and enhances our comprehension of calcium channel regulation.

作用機序

Synta66は、Oraiタンパク質によって形成されるストア作動性カルシウム流入チャネルを阻害することによって効果を発揮します。この阻害は、細胞へのカルシウムイオンの流入を防ぎ、それによってさまざまな細胞プロセスを調節します。 この化合物は、Orai1細孔を特異的に標的とし、カルシウム流入をブロックし、増殖、運動性、アポトーシスなどの細胞機能に関与する下流のシグナル伝達経路に影響を与えます .

生化学分析

Biochemical Properties

Synta66 plays a crucial role in biochemical reactions by inhibiting the CRAC channels, which are essential for calcium influx in cells. This inhibition is achieved through its interaction with the Orai1 protein, a key component of the CRAC channel. Synta66 binds to the extracellular site of Orai1, near the transmembrane helices, effectively blocking calcium entry into the cell . This interaction does not significantly affect other calcium channels or receptors, making Synta66 a highly selective inhibitor .

Cellular Effects

Synta66 has profound effects on various cell types and cellular processes. By inhibiting CRAC channels, Synta66 reduces calcium influx, which in turn affects several cellular functions such as proliferation, motility, apoptosis, and gene expression . For instance, in human T-lymphocytes, Synta66-mediated inhibition of calcium entry can modulate immune responses by affecting the activation of the nuclear factor of activated T-cells (NFAT) pathway . Additionally, in cancer cells, Synta66 has been shown to inhibit cell migration and proliferation, highlighting its potential as a therapeutic agent .

Molecular Mechanism

The molecular mechanism of Synta66 involves its high-affinity binding to the Orai1 protein, which forms the pore of the CRAC channel. This binding prevents the influx of calcium ions into the cell, thereby inhibiting the downstream signaling pathways that rely on calcium as a second messenger . Synta66 does not affect the clustering of stromal interaction molecule 1 (STIM1), another critical component of the SOCE pathway, ensuring its specificity for the CRAC channels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Synta66 have been observed to change over time. Studies have shown that Synta66 remains stable and effective in inhibiting calcium entry for extended periods, with no significant degradation . Long-term exposure to Synta66 in vitro has demonstrated sustained inhibition of calcium-dependent processes, such as cell proliferation and migration, without inducing cytotoxicity . These findings suggest that Synta66 is a reliable tool for long-term studies of calcium signaling.

Dosage Effects in Animal Models

The effects of Synta66 vary with different dosages in animal models. At lower doses, Synta66 effectively inhibits calcium entry without causing adverse effects . At higher doses, some toxic effects have been observed, including reduced platelet activation and thrombus formation . These findings indicate that while Synta66 is potent and effective, careful dosage optimization is necessary to avoid potential toxicity in therapeutic applications.

Metabolic Pathways

Synta66 is involved in metabolic pathways related to calcium signaling. By inhibiting CRAC channels, Synta66 affects the overall calcium homeostasis within cells, which can influence various metabolic processes . The compound does not interact significantly with other metabolic enzymes or pathways, ensuring its specificity for calcium-related functions .

Transport and Distribution

Within cells and tissues, Synta66 is transported and distributed primarily through passive diffusion. It accumulates in regions with high CRAC channel activity, such as immune cells and certain cancer cells . Synta66 does not rely on specific transporters or binding proteins for its distribution, allowing it to effectively reach its target sites .

Subcellular Localization

Synta66 is localized primarily at the plasma membrane, where it interacts with the Orai1 protein to inhibit CRAC channels . This localization is crucial for its function, as it allows Synta66 to effectively block calcium entry at the site of action. The compound does not undergo significant post-translational modifications or targeting signals, maintaining its activity at the plasma membrane .

準備方法

合成経路と反応条件

Synta66の合成は、ピリジンカルボキサミド部分を含むコア構造の調製から始まる複数のステップを含みます。反応条件は通常、ジメチルスルホキシドなどの溶媒と触媒の使用を伴い、目的の生成物の形成を促進します。 最終的な化合物は、98%を超える高純度に達するために精製されます .

工業生産方法

Synta66の工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、コストと環境への影響を最小限に抑えながら、収率と純度を最大限に高めるために反応条件を最適化することが含まれます。 化合物は固体形で製造され、さまざまな用途のためにジメチルスルホキシドなどの溶媒に溶解することができます .

化学反応の分析

反応の種類

Synta66は、次のようないくつかの種類の化学反応を起こします。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するためのさまざまな触媒が含まれます。 条件は、多くの場合、必要な反応結果を確実にするために、制御された温度とpHレベルを伴います .

主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は異なる官能基を持つ酸化誘導体を生成する可能性がありますが、還元はSynta66の還元型を生成する可能性があります .

類似化合物との比較

類似化合物

Synta66の独自性

Synta66は、Orai1細孔に対する高い選択性と、他のイオンチャネルに影響を与えることなく、カルシウム流入を効率的にブロックする能力によって特徴付けられます。 この特異性により、カルシウムシグナル伝達を研究し、カルシウム調節異常を伴う疾患の標的療法を開発するための貴重なツールになります .

生物活性

Synta66, also known as GSK1349571A, is a selective inhibitor of store-operated calcium entry (SOCE) through Orai channels, particularly Orai1. This compound has garnered attention due to its potential applications in treating various diseases, including cancer and autoimmune disorders. This article explores the biological activity of Synta66, highlighting its mechanisms, effects on cell viability and migration, and its implications in therapeutic contexts.

Synta66 primarily targets the Orai1 channel, a critical component of SOCE. It effectively inhibits calcium influx by binding to the selectivity filter of the Orai1 channel. Studies have shown that Synta66 exhibits a half-maximal inhibitory concentration (IC50) ranging from 1 to 4 µM, depending on the cell type and experimental conditions . The binding mechanism was elucidated through patch-clamp recordings and molecular dynamics simulations, which indicated that Synta66 interacts with specific transmembrane helices and loops within the Orai1 structure .

Cell Lines Tested

Synta66 has been tested on various glioblastoma multiforme (GBM) cell lines, including A172, LN-18, and U-87 MG. The results demonstrated that while Synta66 effectively blocked SOCE in these cells, it did not significantly reduce cell viability. In fact, there was a slight increase in cell migration observed in some cases .

Table 1: Summary of Synta66 Effects on GBM Cell Lines

Cell LineIC50 (µM)Effect on ViabilityEffect on Migration
A1724No significant changeSlight increase
LN-183No significant changeSlight increase
U-87 MG1No significant changeSlight increase

Study on Endothelial Cells

In a study involving human umbilical vein endothelial cells (HUVECs), Synta66 was shown to inhibit SOCE effectively. The cells were treated with Synta66 prior to serum starvation, which revealed its role in modulating calcium signaling pathways crucial for endothelial function .

Vascular Function Implications

Another significant finding indicated that Synta66 could reduce serotonin-induced contractions in coronary arteries from older rats. This suggests potential therapeutic applications for cardiovascular diseases by targeting age-related dysfunctions in calcium signaling .

Therapeutic Potential

The inhibition of SOCE by Synta66 presents several therapeutic avenues:

  • Cancer Treatment : By blocking calcium entry through Orai channels, Synta66 may hinder tumor progression and metastasis in cancers like glioblastoma.
  • Autoimmune Diseases : Given its role in modulating immune responses through T-cell activation pathways, Synta66 could be explored as a treatment option for autoimmune conditions where calcium signaling plays a pivotal role .

特性

IUPAC Name

N-[4-(2,5-dimethoxyphenyl)phenyl]-3-fluoropyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O3/c1-25-15-7-8-19(26-2)17(11-15)13-3-5-14(6-4-13)23-20(24)16-9-10-22-12-18(16)21/h3-12H,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFEIWXNLDKUWIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CC=C(C=C2)NC(=O)C3=C(C=NC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Synta66
Reactant of Route 2
Reactant of Route 2
Synta66
Reactant of Route 3
Reactant of Route 3
Synta66
Reactant of Route 4
Reactant of Route 4
Synta66
Reactant of Route 5
Reactant of Route 5
Synta66
Reactant of Route 6
Reactant of Route 6
Synta66
Customer
Q & A

A: Synta66 is a selective inhibitor of the Orai1 channel, a key component of store-operated calcium (SOC) channels. [, , , , , , , , , , , ] It binds to the extracellular side of the Orai1 pore, near transmembrane helices TM1 and TM3, and the extracellular loop segments. [] This binding site is close to the Orai1 selectivity filter, explaining its ability to block calcium ion (Ca2+) influx through the channel. [] Downstream effects of Synta66-mediated Orai1 inhibition include:

  • Reduced Ca2+ mobilization and degranulation in mast cells: This suggests therapeutic potential for allergic disorders and inflammatory responses. [, ]
  • Suppressed platelet responses and reduced thrombus formation: This points towards its antithrombotic potential. []
  • Impaired migration of B-cell cancer cells: This highlights its potential as an anti-cancer agent. []
  • Reduced sustained K+-induced capillary-to-arteriole dilation in the brain: This suggests a role for SOCE in neurovascular coupling. []

ANone: Unfortunately, the provided research papers do not disclose the molecular formula, weight, or spectroscopic data for Synta66. This information is crucial for a complete structural understanding and would require consulting additional resources like patents or chemical databases.

A: Yes, research indicates that Orai1 and Orai3 channels are upregulated in aged rat coronary arteries. [] This upregulation contributes to vascular dysfunction observed in aging, making Orai channels potential targets for reducing cardiovascular disease risk.

A: Synta66 effectively inhibits SOC-mediated calcium entry in HT-29 colorectal adenocarcinoma cells even under simulated tumor microenvironment conditions (hydrogen peroxide, arachidonic acid, and low pH). [] Interestingly, its potency was enhanced in these conditions, suggesting it could be valuable for tumor suppression.

A: While Synta66 effectively blocks SOC in glioblastoma cell lines, it did not affect cell viability, division, or migration in the tested cell lines. [] This suggests that solely targeting Orai1 with Synta66 might not be sufficient to inhibit tumor progression in every cancer type. Further research is necessary to understand the potential reasons for this lack of effect on cell viability and explore alternative therapeutic strategies.

A: Research highlights the role of Junctophilin 4 (JPH4) in facilitating SOCE in dorsal root ganglion (DRG) neurons. [] JPH4 interacts with both Orai1 and STIM1, contributing to the clustering and coupling of these proteins at the endoplasmic reticulum-plasma membrane junctions, which is crucial for SOCE. Silencing JPH4 disrupts this process and inhibits SOCE, suggesting a potential interplay with Synta66's mechanism of action.

A: Synta66 has been shown to inhibit ATP-induced Ca2+ responses in hMSCs, particularly in processes like cell migration and osteogenic differentiation. [] This suggests a role for Orai channels in mediating the effects of extracellular ATP on hMSC functions.

A: Synta66 has been shown to partially inhibit VEGF-activated Ca2+ entry in human umbilical vein endothelial cells, highlighting the existence of both Synta66-sensitive and -resistant pathways in this context. [] Specifically, Synta66 inhibits a rapid component of VEGF-activated Ca2+ entry that occurs within 2 minutes of VEGF exposure and is mediated by Orai3 channels. []

A: In Müller glia, Synta66 effectively blocks the ICRAC, confirming the presence of functional Orai channels in these cells. [] This finding is significant because it sheds light on the intricate Ca2+ signaling mechanisms in Müller glia, which are crucial for retinal physiology and pathology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。